

Comparative Analysis of 1,3-Dimethoxybenzene-d4 as an Internal Standard

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Compound of Interest

Compound Name: 1,3-Dimethoxybenzene-d4

Cat. No.: B1474433

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For researchers, scientists, and drug development professionals, the selection of a suitable internal standard is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. Stable isotope-labeled compounds, such as **1,3-Dimethoxybenzene-d4**, are often considered the gold standard for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Their utility lies in their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations.

This guide provides a comparative analysis of **1,3-Dimethoxybenzene-d4** against its non-deuterated analog and a similar deuterated compound, 1,4-Dimethoxybenzene-d10, to aid in the selection process for analytical applications.

Product Specifications

A clear understanding of the product's specifications is essential for its proper application. The following table summarizes the available data for **1,3-Dimethoxybenzene-d4**, its non-deuterated counterpart, and a common alternative.

Property	1,3-Dimethoxybenzene-d4	1,3-Dimethoxybenzene	1,4-Dimethoxybenzene-d10
Supplier	C/D/N Isotopes	Sigma-Aldrich	MedchemExpress
CAS Number	362049-44-3[1]	151-10-0	74079-00-8
Molecular Formula	C ₈ H ₆ D ₄ O ₂	C ₈ H ₁₀ O ₂	C ₈ D ₁₀ O ₂
Molecular Weight	142.19[2]	138.16	148.23
Isotopic Enrichment	≥98 atom % D[2]	N/A	Not Specified
Chemical Purity	≥98%	≥98%	Not Specified
Appearance	Not Specified	Liquid	White Solid
Boiling Point	Not Specified	85-87 °C/7 mmHg	Not Specified (expected to be similar to non-deuterated form)
Density	Not Specified	1.055 g/mL at 25 °C	Not Specified
Refractive Index	Not Specified	n ₂₀ /D 1.524	Not Specified

Experimental Protocols

Detailed experimental protocols are crucial for the proper utilization and quality control of internal standards. Below are representative methodologies for determining chemical purity by GC-MS and isotopic enrichment by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol outlines a general method for determining the chemical purity of **1,3-Dimethoxybenzene-d4**.

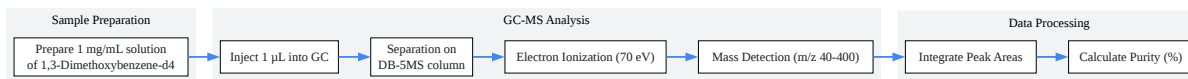
Objective: To separate and identify any impurities present in the **1,3-Dimethoxybenzene-d4** standard.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with a 7250 GC/Q-TOF MS).
- GC Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **1,3-Dimethoxybenzene-d4** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS Parameters:
 - Inlet Temperature: 250 °C
 - Injection Volume: 1 μ L
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 40-400.
- Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.



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GC-MS workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) for Isotopic Enrichment Analysis

This protocol provides a general method for determining the isotopic enrichment of **1,3-Dimethoxybenzene-d4**.

Objective: To quantify the percentage of deuterium incorporation at specific positions in the molecule.

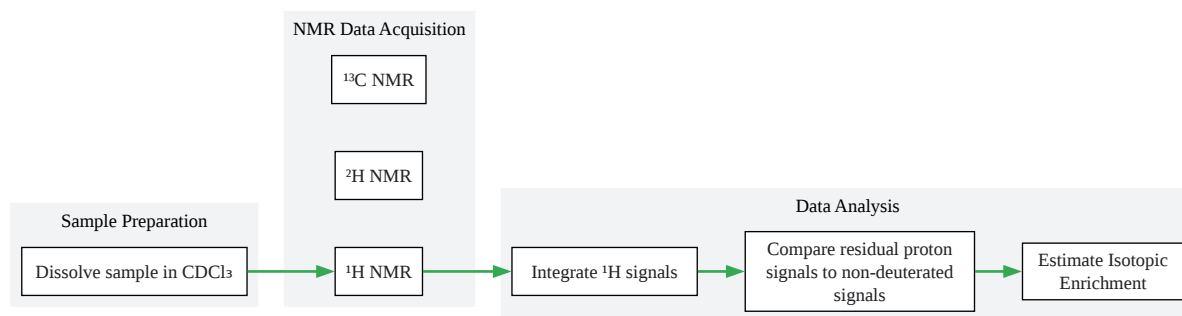
Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
- 5 mm NMR tubes.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **1,3-Dimethoxybenzene-d4** in a deuterated solvent that does not have signals interfering with the analyte's signals (e.g., CDCl₃). Add a known amount of a non-deuterated internal standard with a distinct signal if quantitative analysis against a reference is needed.
- ¹H NMR Acquisition:
 - Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions (in this case, the aromatic protons) compared to the non-deuterated methoxy protons is a qualitative indicator of high isotopic enrichment.

- ^2H (Deuterium) NMR Acquisition:
 - Acquire a deuterium NMR spectrum. The presence of signals will confirm the incorporation of deuterium.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. The carbon atoms attached to deuterium will show characteristic splitting patterns (triplets for -CD) and a decrease in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.
- Data Analysis: Isotopic enrichment can be estimated from the ^1H NMR spectrum by comparing the integration of the residual proton signals in the deuterated positions to the integration of the non-deuterated methoxy proton signals. For a more accurate determination, Mass Spectrometry is often used to analyze the molecular ion cluster.



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NMR workflow for isotopic enrichment.

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References

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